molecular formula C21H18N4O4 B2922171 1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione CAS No. 1251626-48-8

1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione

Cat. No. B2922171
CAS RN: 1251626-48-8
M. Wt: 390.399
InChI Key: LXWMRLTVOWMSLR-UHFFFAOYSA-N
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Description

1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C21H18N4O4 and its molecular weight is 390.399. The purity is usually 95%.
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Scientific Research Applications

Pharmacophore Models and Receptor Affinity

  • Research on Arylpiperazine Derivatives of Phenytoin: A study focused on derivatives of 1-(2-hydroxy-3-(4-arylpiperazin-1-yl)propyl)-5,5-diphenylimidazolidine-2,4-dione, including compounds with ester substituents related to the specified compound. These were evaluated for their affinity towards 5-HT(1A) and α(1)-adrenoceptors, indicating significant to moderate affinities in the nanomolar range (Handzlik et al., 2011).

Synthesis and Characterization

  • One-Pot Synthesis of Derivatives: A method was developed for the efficient synthesis of derivatives, including {[(1H-1,2,3-Triazol-4-yl)methoxy]phenyl}-1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, which are structurally related to the specified compound (Torkian et al., 2011).

Tuberculostatic Activity

  • Evaluation of Tuberculostatic Activity: Research on (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives was conducted, showing potential tuberculostatic activity. This research is relevant due to the structural similarities with the compound (Foks et al., 2004).

Structure-Activity Relationship Studies

  • ERK1/2 Inhibitors Development: Analogues of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, structurally similar to the specified compound, were synthesized and characterized for their potential as ERK1/2 inhibitors (Li et al., 2009).

Spectral Characterisation

  • Characterisation of Phthalazinone Derivatives: Research involving the synthesis and spectral characterization of phthalazinone derivatives, including 1,3,4-oxadiazol-2-yl and 1H-pyrazol-4-yl derivatives, is relevant due to the shared structural features with the specified compound (Mahmoud et al., 2012).

Antagonistic Properties of 5-HT Receptors

  • Study on N-piperazinylphenyl Biphenylcarboxamides: A series of compounds, including N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl] 2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide, were synthesized and evaluated as potent and selective 5-HT(1B/1D) antagonists, relevant to the compound (Liao et al., 2000).

properties

IUPAC Name

1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenylpyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c1-2-28-17-10-6-7-15(13-17)19-22-18(29-23-19)14-24-11-12-25(21(27)20(24)26)16-8-4-3-5-9-16/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWMRLTVOWMSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C=CN(C(=O)C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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